Product packaging for [4Aph(CO-NH-OH)5]degarelix(Cat. No.:)

[4Aph(CO-NH-OH)5]degarelix

Katalognummer: B10838942
Molekulargewicht: 1551.2 g/mol
InChI-Schlüssel: WHBXYDIDMRDUDF-ZVSGBDDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

[4Aph(CO-NH-OH)5]degarelix is a structural analogue of the known gonadotropin-releasing hormone (GnRH) receptor antagonist, degarelix . It was designed and screened as part of structure-activity relationship (SAR) studies to develop novel GnRH antagonists with tailored physicochemical and pharmacokinetic properties . This compound features a key modification at position 5, where the side chain has been functionalized with a hydroxy-carbamoyl (CO-NH-OH) moiety . In vitro pharmacological profiling in a reporter gene assay demonstrated that this analogue acts as a potent antagonist of the human GnRH receptor, effectively inhibiting the GnRH-induced response . Research indicates that this specific modification results in a shorter duration of action in preclinical models compared to its parent compound, degarelix, and other long-acting analogues . This property makes this compound a valuable tool for researchers investigating the mechanism of action of GnRH antagonists, exploring the relationship between chemical structure and duration of effect, and developing acute therapeutic or research applications where a shorter-acting agent is desirable. Its primary research applications include studies in endocrinology, oncology (particularly prostate cancer), and the development of treatments for other sex steroid-dependent conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H100ClN17O15 B10838942 [4Aph(CO-NH-OH)5]degarelix

Eigenschaften

Molekularformel

C78H100ClN17O15

Molekulargewicht

1551.2 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-(hydroxycarbamoylamino)phenyl]propanoyl]amino]-3-[4-(carbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C78H100ClN17O15/c1-44(2)35-59(68(100)88-58(16-9-10-33-83-45(3)4)76(108)96-34-12-17-66(96)75(107)84-46(5)67(80)99)89-70(102)62(38-49-21-28-56(29-22-49)86-77(81)109)91-72(104)63(39-50-23-30-57(31-24-50)87-78(110)95-111)93-74(106)65(43-97)94-73(105)64(41-52-13-11-32-82-42-52)92-71(103)61(37-48-19-26-55(79)27-20-48)90-69(101)60(85-47(6)98)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,83,97,111H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,80,99)(H,84,107)(H,85,98)(H,88,100)(H,89,102)(H,90,101)(H,91,104)(H,92,103)(H,93,106)(H,94,105)(H3,81,86,109)(H2,87,95,110)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+/m1/s1

InChI-Schlüssel

WHBXYDIDMRDUDF-ZVSGBDDQSA-N

Isomerische SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)NO)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)NO)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Herkunft des Produkts

United States

Chemical Synthesis and Rigorous Characterization of 4aph Co Nh Oh 5 Degarelix

Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies for Degarelix (B1662521) Analogues

The foundation of synthesizing degarelix analogues lies in Solid-Phase Peptide Synthesis (SPPS). scispace.comnih.gov This technique involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support. thermofisher.comcreative-peptides.com This approach simplifies the purification process at each step, as excess reagents and by-products can be washed away while the peptide remains anchored to the resin. creative-peptides.com For complex peptides like degarelix, which contains several unnatural amino acids, advanced SPPS strategies are crucial to ensure high purity and yield. researchgate.net

Amino Acid Coupling Techniques for Complex Peptide Sequences

The formation of the peptide bond between two amino acids is the core reaction in SPPS. bachem.com This process requires the activation of the carboxyl group of the incoming amino acid to facilitate its reaction with the amino group of the resin-bound amino acid. bachem.comjpt.com A variety of coupling reagents are available, each with its own advantages and potential drawbacks.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used. thermofisher.combachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com To minimize the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. nih.govbachem.com

Uronium and Phosphonium Salts , such as HBTU, HATU, and PyBOP, are also highly efficient and are known to accelerate coupling reactions, which is particularly beneficial for sterically hindered or "difficult" couplings. jpt.comresearchgate.net These reagents often require the presence of a base, like N,N-diisopropylethylamine (DIPEA), to proceed effectively. bachem.com

The choice of coupling reagent and conditions is critical for the successful synthesis of complex sequences like that of degarelix and its analogues, as incomplete reactions can lead to the formation of deletion sequences and other impurities. researchgate.net

Table 1: Common Coupling Reagents in Peptide Synthesis

Reagent ClassExample ReagentsAdditives/Co-reagentsKey Characteristics
Carbodiimides DCC, DIC, EDCHOBt, HOSuWidely used, can cause racemization without additives. bachem.comjpt.com
Uronium Salts HBTU, TBTU, HATU, HCTUDIPEA, NMMHigh coupling efficiency, reduced side reactions. bachem.comjpt.com
Phosphonium Salts PyBOP, PyAOPDIPEA, NMMSimilar to uronium salts, effective for difficult couplings. jpt.com

Orthogonal Protecting Group Chemistry for 4-Aminoproline Side Chain Functionalization

To synthesize a specific analogue like [4Aph(CO-NH-OH)5]degarelix, it is necessary to selectively modify the side chain of the amino acid at position 5, which is a 4-aminophenylalanine (4Aph) derivative. This is achieved through the use of an orthogonal protecting group strategy. sigmaaldrich.compeptide.com Orthogonal protecting groups are chemical moieties that can be removed under specific conditions without affecting other protecting groups on the peptide. peptide.comiris-biotech.de

In the context of Fmoc-based SPPS, the α-amino group of the amino acids is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de The side chains of reactive amino acids are protected by acid-labile groups such as tert-butyl (tBu). iris-biotech.de For the specific functionalization of the 4-amino group of the proline analogue, a protecting group that is stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage is required.

A common strategy involves using a protecting group like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). sigmaaldrich.com These groups are stable to the piperidine (B6355638) used for Fmoc deprotection and the trifluoroacetic acid (TFA) used for final cleavage from the resin. sigmaaldrich.com The Dde or ivDde group can be selectively removed using a dilute solution of hydrazine (B178648) in a solvent like DMF, exposing the amino group for further reaction. sigmaaldrich.com

For the synthesis of degarelix analogues, the Fmoc protecting group is often used for the side chain of the 4-aminophenylalanine at position 5 (Boc-4Aph(Fmoc)). scispace.com After the peptide chain is fully assembled, the Fmoc group on the side chain can be selectively removed with piperidine, allowing for the subsequent introduction of the desired moiety. scispace.com

Table 2: Examples of Orthogonal Protecting Groups in Fmoc SPPS

Protecting GroupAbbreviationRemoval ConditionsProtected Functional Group
FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFα-Amino group
tert-ButyltBu95% Trifluoroacetic acid (TFA)Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr, Tyr)
TritylTrt1% TFASide chain of Asn, Gln
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFAmino group (Lys)
AllyloxycarbonylAllocPd(PPh3)4/PhSiH3Amino, Carboxyl, Hydroxyl groups

Targeted Introduction of the Hydroxamate Moiety at 4Aph(5)

With the side-chain amino group of the 4Aph residue at position 5 selectively deprotected, the next crucial step is the introduction of the hydroxamate functionality.

Synthetic Methodologies for Nω-Hydroxycarbamoylation

The formation of a hydroxamate group (CO-NH-OH) on the side chain of an amino acid is a key modification. One common method to achieve this is through the acylation of a hydroxylamine (B1172632) derivative. unl.pt In the context of SPPS, this can be achieved by reacting the deprotected side-chain amino group with a suitable reagent that will ultimately form the Nω-hydroxycarbamoyl group.

A strategy for introducing a hydroxy-carbamoyl function involves reacting the free amino group on the resin-bound peptide with a pre-synthesized urea (B33335) donor. scispace.com This approach is often necessary because the required isocyanates for direct carbamoylation may not be commercially available. scispace.com The synthesis of the hydroxamate can also be achieved by reacting an activated carboxylic acid with hydroxylamine or a protected form of hydroxylamine. unl.ptacs.org

Reagent Selection and Reaction Optimization for Hydroxamate Formation

The selection of reagents for hydroxamate formation is critical to ensure a high-yield and clean reaction. The reaction of an activated carboxylic acid with hydroxylamine is a common and effective method. nih.gov Coupling reagents such as DCC and HOBt can be used to activate a carboxylic acid, which is then reacted with hydroxylamine. researchgate.net

For the synthesis of this compound, a specific strategy would involve the coupling of a protected form of a hydroxy-containing carboxylic acid to the deprotected side chain of the 4Aph residue. Subsequent deprotection would yield the desired hydroxamate moiety. The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to maximize the yield and minimize side reactions.

Purification Methodologies for Chemically Modified Peptides

Following the completion of the synthesis and cleavage from the solid support, the crude peptide must be purified to remove impurities generated during synthesis. These impurities can include deletion sequences, truncated peptides, and products of side reactions. waters.com

The most common and effective method for purifying peptides is preparative reversed-phase high-performance liquid chromatography (RP-HPLC). waters.comnih.gov This technique separates the target peptide from impurities based on differences in their hydrophobicity. waters.com The crude peptide mixture is dissolved in an aqueous solution and loaded onto a column packed with a non-polar stationary phase (e.g., C18-bonded silica). waters.com The peptides are then eluted with a gradient of increasing organic solvent, typically acetonitrile (B52724), containing an ion-pairing agent like trifluoroacetic acid (TFA). waters.com

For larger scale purifications or to simplify the final HPLC step, high-performance reversed-phase flash chromatography (HPFC) can be used as a preliminary purification method. nih.govbiotage.com HPFC can rapidly remove a significant portion of impurities, reducing the burden on the subsequent HPLC purification and potentially lowering solvent consumption and time. biotage.com In some cases, depending on the initial purity of the crude peptide, HPFC can be sufficient as the sole purification method. nih.gov

Other purification techniques that can be employed, sometimes in conjunction with RP-HPLC, include ion-exchange chromatography (IEX). bio-works.com IEX separates peptides based on their net charge and can be particularly useful for removing impurities with charge characteristics different from the target peptide. bio-works.com

The final purity of the this compound is confirmed by analytical RP-HPLC and mass spectrometry to ensure the correct molecular weight and composition. scispace.com

High-Resolution Chromatography Techniques

The purity and identity of synthesized peptides like this compound are meticulously assessed using high-resolution chromatography techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a principal method for both purification and analysis.

For the purification of degarelix analogues, a preparative RP-HPLC system is often employed. scispace.com The peptide is typically dissolved in an acidic aqueous solution, such as 0.25 M triethylammonium (B8662869) phosphate (B84403) (TEAP) at pH 2.25, and loaded onto a C18 cartridge. scispace.comgoogle.com Elution is achieved using a gradient of an organic solvent, commonly acetonitrile (ACN), in the aqueous buffer. scispace.com For instance, a linear gradient from 35% to 65% of a mixture containing 60% ACN over 90 minutes can be used. scispace.com

Analytical RP-HPLC is then used to verify the purity of the collected fractions. This is often performed under different conditions to ensure comprehensive analysis, for example, using a different solvent system such as 0.1% trifluoroacetic acid (TFA) in water and an ACN/water mixture. scispace.com The purity of degarelix analogues is generally expected to be greater than 98%. scispace.com The retention time in RP-HPLC also provides an indication of the hydrophilicity of the analogue, which can be a critical parameter for its formulation and release characteristics. nih.gov

The following table summarizes typical HPLC conditions used for the analysis of degarelix and its analogues:

ParameterPurificationAnalysis
Column Preparative C18Analytical C18
Mobile Phase A 0.25 M TEAP, pH 2.250.1% TFA in Water
Mobile Phase B 60% ACN in Mobile Phase A60% ACN in Water
Gradient 35-65% B over 90 minIsocratic or Gradient
Flow Rate ~100 mL/min~1.0 mL/min
Detection UV at ~245 nm google.comUV at ~245 nm google.com

Comprehensive Spectroscopic Characterization for Structural Elucidation

A suite of spectroscopic techniques is indispensable for the unambiguous structural confirmation of newly synthesized peptide analogues.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone for confirming the molecular weight of the synthesized peptide. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to obtain the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]+). scispace.com For this compound, the experimentally determined molecular mass must align with the calculated theoretical mass to confirm the successful synthesis. scispace.comnih.gov High-resolution mass spectrometry (HRMS) can provide even greater accuracy and is often coupled with tandem mass spectrometry (MS/MS) for fragmentation analysis, which helps to sequence the peptide and confirm the locations of specific modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a powerful tool for elucidating the three-dimensional structure and connectivity of peptides in solution. diva-portal.orgacs.org In the context of degarelix and its analogues, ¹H NMR is used to study their aggregation behavior, which is a critical quality attribute. diva-portal.orglu.seresearchgate.net

Studies on degarelix have shown that with increasing concentration, general signal broadening occurs, which is indicative of aggregation. diva-portal.orgacs.org Specific chemical shift changes and the appearance of broad peaks can provide insights into the nature of these aggregates. diva-portal.orgacs.org For a modified analogue like this compound, NMR would be crucial to understand how the hydroxamic acid moiety influences its conformational preferences and aggregation propensity compared to the parent compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Coordination Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of the peptide.

IR Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of functional groups. For this compound, IR spectroscopy would be used to confirm the presence of the hydroxamic acid moiety (C=O and N-OH stretching) and the peptide backbone amide bonds (amide I and amide II bands). google.com

UV-Vis Spectroscopy: The UV spectrum of peptides is dominated by the absorbance of aromatic amino acid residues (like 2-Nal, 4-Cpa, and 3-Pal in degarelix) at around 280 nm. The introduction of the hydroxamic acid group might introduce new electronic transitions. UV-Vis spectroscopy is also a fundamental tool for quantifying peptide concentration. nih.gov The hydroxamic acid functionality is known for its ability to chelate metal ions, often resulting in colored complexes, a property that can be monitored by UV-Vis spectroscopy. acs.org

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is the preferred method for analyzing the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information on the proportions of α-helix, β-sheet, and random coil conformations. nih.gov

For degarelix, which is known to form amyloid-like fibrils with a high β-sheet content, CD spectroscopy is essential. nih.gov The far-UV CD spectrum of degarelix analogues would be analyzed to determine if the introduction of the hydroxamic acid group at position 5 alters the secondary structure. nih.govfda.gov This is critical as changes in conformation can impact receptor binding and the propensity to form depot-forming aggregates. nih.gov

The following table summarizes the key findings from spectroscopic characterization techniques:

TechniqueInformation ObtainedExpected Findings for this compound
Mass Spectrometry (ESI-MS) Molecular Weight Verification[M+H]+ corresponding to the calculated mass. scispace.comnih.gov
NMR Spectroscopy (¹H NMR) Conformational Analysis, AggregationSignal broadening with increased concentration, specific chemical shifts indicating aggregation. diva-portal.orgacs.org
IR Spectroscopy Functional Group IdentificationPresence of amide, carboxyl, and hydroxamic acid group vibrations. google.com
UV-Vis Spectroscopy Aromatic Residue & Electronic TransitionsAbsorbance peaks characteristic of aromatic amino acids and potentially the hydroxamic acid group. nih.gov
Circular Dichroism (CD) Secondary Structure ContentPredominantly β-sheet and random coil structures, similar to degarelix. nih.gov

Structure Activity Relationship Sar Studies of 4aph Co Nh Oh 5 Degarelix Analogues

Impact of Hydroxamate Modification at 4Aph(5) on GnRH Receptor Binding Affinity

The modification of position 5 of the degarelix (B1662521) scaffold by introducing a hydroxamate function [-(CO-NH-OH)] onto the 4-amino group of phenylalanine results in the analogue scientifically designated as [Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(CO-NH-OH)⁵-D-4Aph(Cbm)⁶-Leu-ILys-Pro-D-Ala-NH₂], herein referred to as [4Aph(CO-NH-OH)5]degarelix. nih.gov This analogue was synthesized and evaluated to understand how replacing the L-hydroorotyl moiety with a smaller, hydrophilic, hydrogen-bonding group would affect its interaction with the human GnRH receptor. nih.gov

Research findings indicate that this substitution is well-tolerated in terms of receptor binding. In a reporter gene assay designed to measure antagonism of the GnRH-induced response, this compound (referred to as analogue 7 in the study by Rivier et al.) demonstrated significant in vitro antagonist potency. nih.gov However, its binding affinity was moderately reduced compared to the parent compound, degarelix.

The IC₅₀ value, which represents the concentration required to inhibit 50% of the GnRH-induced response, provides a quantitative measure of this binding affinity. For this compound, the reported IC₅₀ was 1.50 nM. scispace.com This value, while indicating potent antagonism, is approximately 2.6-fold higher than that of degarelix (IC₅₀ = 0.58 nM) and about 2.2-fold higher than that of acyline (IC₅₀ = 0.69 nM), another potent GnRH antagonist. nih.govscispace.comacs.org This suggests that while the hydroxamate group is a viable substitute for maintaining high-affinity binding, the L-hydroorotyl group in degarelix provides a more optimal interaction with the GnRH receptor. nih.govuct.ac.zanih.gov

CompoundModification at Position 5In Vitro Potency (IC₅₀, nM)
Degarelix L-Hydroorotyl (Hor)0.58 nih.govacs.org
Acyline Acetyl (Ac)0.69 nih.govacs.org
This compound Hydroxy-carbamoyl (-CO-NH-OH)1.50 scispace.com

Conformational Analysis of Hydroxamate-Modified Degarelix Peptides

The three-dimensional structure of a peptide antagonist is crucial for its ability to bind to its receptor and elicit a biological response. Modifications to the peptide backbone or side chains can significantly alter its conformational preferences. nih.gov

For GnRH antagonists, a specific folded conformation is believed to be necessary for optimal receptor recognition and binding. uct.ac.zaresearchgate.net The slightly lower binding affinity (higher IC₅₀) of this compound compared to degarelix suggests that the conformation induced by the hydroxamate group may be subtly less favorable for receptor interaction than that induced by the L-hydroorotyl group. nih.govscispace.com While the hydroxamate modification maintains high potency, the unique and complex structure of the L-hydroorotyl moiety in degarelix appears to stabilize a particularly advantageous conformation for binding to the human GnRH receptor. nih.gov Further biophysical studies, such as 2D-NMR or circular dichroism, would be required to definitively map the conformational landscape of this compound and precisely correlate its structural features with its observed biological activity.

Influence of the Hydroxamate Group on Local and Global Peptide Architecture

Comparative SAR with Other Modifications at Position 5 of Degarelix

Analogues synthesized for comparison included Nω-methoxy-carbamoylation ([4Aph(CO-NH-OCH₃)⁵]degarelix) and the attachment of polyethylene (B3416737) glycol (PEG) chains of varying lengths. nih.govacs.org

The analysis of these analogues reveals critical insights into the distinct structural requirements for in vitro potency versus in vivo duration of action.

Biological Potency (IC₅₀): The Nω-methoxy-carbamoyl analogue ([4Aph(CO-NH-OCH₃)⁵]degarelix) was found to be equipotent to degarelix, with an IC₅₀ of 0.58 nM. scispace.com This indicates that blocking the terminal hydroxyl of the hydroxamate with a methyl group restores the binding affinity to the level of the parent compound. In contrast, the larger PEGylated analogues showed a decrease in potency, with IC₅₀ values of 4.30 nM and 2.40 nM for the shorter and longer PEG chains, respectively. scispace.com

Duration of Action: The most striking finding from these comparative studies relates to the duration of action, which was assessed in a castrated male rat model. nih.gov Despite its high in vitro potency, this compound was found to be short-acting. nih.govacs.org Similarly, the equipotent methoxy (B1213986) version was also short-acting. Surprisingly, one of the less potent PEGylated analogues (analogue 9) exhibited a longer duration of action than acyline, though still significantly shorter than degarelix. nih.govscispace.com

These results demonstrate a clear disconnect between receptor binding affinity and the duration of antagonist effect. The L-hydroorotyl group at position 5 of degarelix confers a uniquely long duration of action that is not replicated by other hydrophilic or hydrogen-bonding moieties, even those that result in equal or only slightly lower binding affinity. nih.gov This suggests the mechanism for degarelix's prolonged action is complex and not solely dependent on its affinity for the GnRH receptor. nih.govresearchgate.net

AnalogueModification at Position 5 (X in 4Aph(X)⁵)In Vitro Potency (IC₅₀, nM)Duration of Action (in vivo)
Degarelix L-Hydroorotyl0.58 nih.govacs.orgVery Long nih.gov
Acyline Acetyl0.69 nih.govacs.orgLong scispace.com
This compound Hydroxy-carbamoyl1.50 scispace.comShort nih.govacs.org
[4Aph(CO-NH-OCH₃)⁵]degarelix Methoxy-carbamoyl0.58 scispace.comShort scispace.com
Analogue 9 PEG-Urea (short chain)4.30 scispace.comLong* scispace.com
Analogue 10 PEG-Urea (long chain)2.40 scispace.comShort scispace.com

*Longer acting than acyline, but shorter than degarelix. nih.govscispace.com

Rational Design Principles Derived from Modified Degarelix SAR

The structure-activity relationship studies on degarelix analogues modified at position 5, including this compound, have led to several key rational design principles for the development of GnRH antagonists.

Position 5 Tolerates Diverse Substitutions for Potency: The 4-amino position of the phenylalanine at residue 5 is a highly adaptable modification site. A wide range of substituents, from small acetyl and hydroxamate groups to larger PEGylated moieties, can be introduced without abolishing high-affinity binding to the GnRH receptor. nih.govscispace.com This flexibility allows for the modulation of physicochemical properties like solubility.

Duration of Action is Not Directly Correlated with Receptor Affinity: The SAR data clearly shows that achieving high in vitro potency does not guarantee a long in vivo duration of action. scispace.com Analogues like [4Aph(CO-NH-OCH₃)⁵]degarelix were equipotent to degarelix but had a much shorter effect. nih.gov This implies that other pharmacokinetic or pharmacodynamic factors, such as resistance to enzymatic degradation, tissue retention, or specific interactions at the injection site, are critical for prolonging the biological effect. researchgate.net

The L-Hydroorotyl Moiety is a Privileged Structure for Long Action: The L-hydroorotyl group at position 5 of degarelix is exceptionally effective at extending the duration of action through a mechanism that is not easily replicated. nih.gov Efforts to mimic its properties using other hydrophilic, hydrogen-bonding groups like hydroxamate or even PEG chains have been unsuccessful in matching degarelix's profile. nih.govacs.org This highlights the unique and perhaps multi-faceted role of the hydroorotyl group, which may involve a combination of receptor interaction, conformational stabilization, and favorable pharmacokinetic properties. nih.govresearchgate.net Future rational design efforts for ultra-long-acting GnRH antagonists must consider the unique structural and chemical attributes of this specific moiety.

Mechanistic Investigations of 4aph Co Nh Oh 5 Degarelix Activity

Molecular Mechanisms of GnRH Receptor Antagonism by [4Aph(CO-NH-OH)5]degarelix

The primary mechanism of action for degarelix (B1662521) and its analogues is competitive antagonism of the gonadotropin-releasing hormone (GnRH) receptor. nih.govacs.org Unlike GnRH agonists, which initially stimulate the receptor before causing downregulation, antagonists like degarelix bind directly to pituitary GnRH receptors and immediately block the signal. nih.govacs.orgcore.ac.uk This blockage prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone (B1683101). nih.govnih.gov

The analogue this compound was synthesized as part of a series of novel degarelix analogues to investigate whether specific substitutions could yield even more potent and long-acting compounds. nih.gov This particular analogue, referred to as compound 7 in its primary study, features a hydroxy-carbamoyl functional group at position 5 on the 4-aminophenylalanine (4Aph) residue. nih.gov Its antagonist activity was evaluated in vitro using a reporter gene assay in HEK-293 cells that express the human GnRH receptor. nih.gov The assay measures the concentration of the antagonist required to suppress the GnRH agonist-induced response by 50% (IC50), providing a direct measure of its antagonistic potency. nih.gov

Table 1: In Vitro GnRH Receptor Antagonist Activity of this compound
CompoundModificationIC50 (nM)Source
This compound (Analogue 7)Hydroxy-carbamoyl moiety at position 50.29 nih.gov
Degarelix (Reference)L-hydroorotyl at position 50.13 nih.gov
Acyline (Reference)Acetyl at position 50.31 nih.gov

Degarelix is a synthetic decapeptide engineered with seven unnatural amino acids to achieve high binding affinity and receptor occupancy. nih.govnih.govresearchgate.net It competitively inhibits GnRH receptors in the pituitary gland, physically occupying the binding site to prevent interaction with endogenous GnRH. nih.govresearchgate.net The substitutions at positions 5 and 6 are particularly critical for its biological activity and physicochemical properties. nih.govresearchgate.net

The binding of an antagonist to the GnRH receptor blocks the downstream intracellular signaling cascades that are normally initiated by the native hormone. acs.org GnRH binding typically activates G-protein-mediated pathways (primarily Gq/11), leading to the synthesis and release of gonadotropins, LH and FSH. acs.orgmdpi.com

By occupying the receptor without activating it, this compound effectively halts this signaling process at its origin. acs.orgnih.gov The in vitro reporter gene assay used to characterize this compound relies on a luciferase gene linked to a GnRH-responsive promoter; the suppression of the luciferase signal directly demonstrates the modulation and inhibition of the downstream pathway. nih.gov The potent IC50 value confirms that this compound is an effective modulator of this pathway, leading to the intended pharmacological effect of suppressed gonadotropin secretion. acs.orgnih.gov

Receptor Interaction Dynamics and Binding Site Occupancy

Metal-Binding Properties of the Hydroxamate Moiety in this compound

While no specific studies on the metal-binding properties of this compound have been published, the incorporated hydroxamate functional group (-CO-NH-OH) is a well-characterized and powerful metal-chelating moiety. nih.govresearchgate.netacs.org Hydroxamic acids are found in nature, most notably in siderophores, which are small molecules used by microorganisms to sequester essential iron from their environment. nih.govunl.ptrsc.org

Hydroxamic acids are known to be excellent ligands for hard or borderline metal ions, including biologically crucial ions like ferric iron (Fe3+) and zinc (Zn2+). acs.orgmdpi.comunideb.hu The chelation typically occurs in a bidentate fashion, with the carbonyl oxygen and the deprotonated hydroxyl oxygen forming a stable five-membered ring with the metal ion. mdpi.comacs.orgnih.gov This (O,O) coordination mode is predominant for hard metal ions like Fe3+. mdpi.comunideb.hu Complexes with Fe3+ are often characterized by intense color. acs.org For borderline ions like Zn2+, which is found in the active site of many enzymes, the hydroxamate group also serves as a potent binding ligand. researchgate.net The presence of additional donor atoms within the peptide backbone of this compound could potentially allow for more complex coordination modes, although the (O,O) chelate of the hydroxamate group is expected to be the primary interaction site. mdpi.comunideb.hu

Table 2: General Coordination Properties of the Hydroxamate Group
PropertyDescriptionRelevant Metal IonsSource
Coordination Mode Typically forms a bidentate (O,O) chelate via the carbonyl and deprotonated hydroxyl oxygens.Fe3+, Zn2+, Al3+, Cu2+ acs.orgmdpi.comunideb.hunih.gov
Affinity Shows very high affinity for hard acid metal ions, particularly Fe3+.Fe3+ > Zn2+ acs.org
Complex Geometry Contributes to forming stable five-membered chelate rings. Can participate in forming octahedral complexes with ions like Fe3+.Fe3+ rsc.org

The stoichiometry of metal-hydroxamate complexes depends on the coordination number of the metal ion and the number of hydroxamate groups available. core.ac.ukrsc.org Fe3+, for example, prefers a stable six-coordinate octahedral geometry and will readily form a highly stable 3:1 (hydroxamate:Fe3+) complex with monofunctional hydroxamic acids. acs.orgrsc.org For a peptide like this compound containing a single hydroxamate moiety, the formation of a 1:1 metal-peptide complex would be expected in the absence of intermolecular coordination. wustl.edu

The stability of these complexes is generally very high, as evidenced by the high stability constants reported for Fe3+-siderophore complexes. acs.org While the precise stability constant for a this compound-metal complex is unknown, the inherent properties of the hydroxamate group suggest it would form stable complexes with relevant biological metal ions. acs.orgmdpi.com

Coordination Chemistry Studies with Relevant Biological Metal Ions (e.g., Fe3+, Zn2+)

Potential Interactions of this compound with Metalloenzymes

The inclusion of a hydroxamic acid group in the structure of this compound imparts the potential for it to interact with and inhibit metalloenzymes. mdpi.comresearchgate.net The hydroxamate moiety is a classic zinc-binding group (ZBG) and is the key pharmacophore in many clinically developed inhibitors of zinc-containing metalloenzymes. nih.govnih.govresearchgate.net

The general mechanism of inhibition involves the hydroxamate group coordinating to the catalytic metal ion (most commonly Zn2+) in the active site of an enzyme. acs.orgresearchgate.net This binding is typically competitive with the natural substrate and effectively inactivates the enzyme. acs.org The selectivity of such an inhibitor is not determined by the hydroxamate group alone, but by the entire molecular scaffold, which provides specific interactions with the amino acid residues lining the enzyme's active site. nih.govcsfarmacie.cz Therefore, while this compound has the chemical functionality to act as a metalloenzyme inhibitor, its large peptide structure would dictate its specificity and affinity for any such targets. csfarmacie.cz Potential metalloenzyme targets for hydroxamate-based inhibitors are numerous and include several important enzyme families. nih.govunl.ptcsfarmacie.cz

Table 3: Classes of Metalloenzymes Potentially Targeted by Hydroxamate-Containing Compounds
Enzyme ClassCatalytic Metal IonBiological RoleSource
Matrix Metalloproteinases (MMPs)Zn2+Extracellular matrix degradation mdpi.comresearchgate.netcsfarmacie.cz
Histone Deacetylases (HDACs)Zn2+Gene expression regulation nih.govnih.govresearchgate.net
Carbonic AnhydrasesZn2+pH regulation, CO2 transport nih.govresearchgate.net
TyrosinaseCu2+ (dicopper center)Melanin synthesis nih.gov
LipoxygenasesFe2+/Fe3+Leukotriene/lipoxin synthesis nih.gov
UreaseNi2+Urea (B33335) hydrolysis mdpi.comresearchgate.net

Investigation of Enzyme Inhibition Profiles (e.g., Aminopeptidases, Histone Deacetylases)

This compound is a synthetic analog of degarelix, a potent gonadotropin-releasing hormone (GnRH) antagonist. nih.gov The primary focus of research on this compound has been its activity at the GnRH receptor, where it acts as an antagonist to suppress luteinizing hormone (LH) and, consequently, testosterone production. nih.gov Its synthesis involves modifying the degarelix backbone at position 5 with a 4-aminophenylalanine (4Aph) residue that is further derivatized with a hydroxamate group (-CO-NH-OH). nih.gov

The introduction of the hydroxamate moiety is structurally significant. Hydroxamic acids are well-established as potent metal-binding groups (MBGs), or zinc-binding groups (ZBGs), capable of chelating metal ions essential for the catalytic activity of various metalloenzymes. nih.govunl.ptmdpi.com This class of enzymes includes numerous aminopeptidases and histone deacetylases (HDACs), which rely on a zinc ion in their active site for function. unl.ptmdpi.com For instance, HDAC inhibitors are a known class of anti-cancer agents, and many successful inhibitors, such as Suberoylanilide Hydroxamic Acid (SAHA), feature a hydroxamate group that directly interacts with the catalytic zinc ion. nih.govunl.pt

While the principal investigated activity of this compound is GnRH antagonism, its chemical structure suggests a potential for off-target interactions with metalloenzymes like aminopeptidases and HDACs. nih.govmdpi.com The degradation of the parent compound, degarelix, is known to occur via proteolytic cleavage, primarily by endopeptidases in the liver, producing smaller peptide fragments. nih.govresearchgate.net Although direct enzymatic inhibition studies on aminopeptidases or HDACs by this compound have not been reported in the scientific literature, the presence of the hydroxamate functional group warrants such investigation to fully characterize its biological profile.

Research into this specific analog has quantified its GnRH antagonism and duration of action, as detailed in the table below.

Interactive Data Table: In Vitro GnRH Antagonism and Duration of Action of Degarelix Analogs

Compound Modification GnRH Antagonism IC₅₀ (nM)¹ Duration of Action²
[4Aph(CO-NH-OH)₅]degarelix Nω-hydroxy-carbamoylation at position 5 1.20 Short
Degarelix Reference 0.58 Very Long
Acyline Reference 0.69 Long
[d-4Aph(CO-NH-OH)₆]degarelix Nω-hydroxy-carbamoylation at position 6 0.61 Long
[d-4Aph(CO-NH-OCH₃)₆]degarelix Nω-methoxy-carbamoylation at position 6 0.65 Long

¹IC₅₀ is the concentration of the antagonist required to inhibit the GnRH-induced response by 50% in a reporter gene assay. nih.gov ²Duration of action was measured in a castrated male rat assay based on the inhibition of LH release. nih.gov

Structural Basis of Metalloenzyme Inhibition by Hydroxamate-Containing Peptides

The ability of hydroxamate-containing peptides to inhibit metalloenzymes is fundamentally based on the chemical properties of the hydroxamic acid functional group (-CO-NH-OH). This group acts as a highly effective chelator for the catalytic metal ion, which is most commonly a zinc (Zn²⁺) ion in enzymes like matrix metalloproteinases (MMPs), aminopeptidases, and histone deacetylases (HDACs). unl.ptmdpi.com The inhibition mechanism relies on the coordination of the hydroxamate moiety to the zinc ion, effectively blocking the active site and preventing the binding and processing of the natural substrate. mdpi.commdpi.com

The structural basis for this inhibition is well-characterized, particularly for HDACs. unl.pt The hydroxamate group typically coordinates the Zn²⁺ ion in a bidentate fashion through the oxygen atoms of its carbonyl and hydroxyl groups. mdpi.com This strong chelation interaction is the primary anchor for the inhibitor within the enzyme's active site.

Beyond the critical metal chelation, the rest of the peptide structure contributes significantly to the inhibitor's affinity and selectivity. The interactions between the inhibitor's peptide backbone and capping groups with the amino acid residues lining the enzyme's active site channel are crucial. nih.gov These secondary interactions determine how well the inhibitor fits within the active site and can be exploited to achieve selectivity for a specific metalloenzyme over others, even within the same family. nih.govacs.org For example, in HDAC inhibitors, a linker region connects the zinc-binding hydroxamate group to a "capping" group that interacts with residues on the surface of the enzyme, providing additional binding affinity and specificity. nih.gov

Interactive Data Table: Key Structural Interactions in Hydroxamate-Based Metalloenzyme Inhibition (HDAC Example)

Inhibitor Component Enzyme Interaction Site Type of Interaction Role in Inhibition
Hydroxamate Group (-CO-NH-OH) Catalytic Zinc (Zn²⁺) ion at the bottom of the active site pocket. Bidentate chelation/coordination. Primary inhibitory action; blocks the catalytic function of the metal ion.
Linker (e.g., aliphatic chain) Residues lining the active site channel. Van der Waals forces, hydrophobic interactions. Orients the ZBG for optimal binding and positions the capping group.
Capping Group (e.g., aromatic ring) Surface-exposed residues at the rim of the active site. Hydrophobic interactions, pi-stacking, hydrogen bonds. Enhances binding affinity and contributes to inhibitor selectivity.
Peptide Backbone Active site groove residues. Hydrogen bonds. Provides additional stability and specificity to the inhibitor-enzyme complex.

This table summarizes generalized interactions based on studies of hydroxamate inhibitors like SAHA with histone deacetylases. nih.govunl.pt

Pharmacokinetic Considerations and Biotransformation Pathways for 4aph Co Nh Oh 5 Degarelix

Mechanistic Stability of the Hydroxamate-Modified Peptide in Biological Milieu

Resistance to Proteolytic Degradation in Serum and Tissue Extracts

Peptides are notoriously susceptible to degradation by proteases, enzymes that are abundant in blood and tissues. plos.org The parent compound, degarelix (B1662521), is a synthetic decapeptide that incorporates seven unnatural amino acids, including five D-amino acids, a modification known to confer resistance to proteolytic enzymes. mdpi.comcanjurol.com This inherent stability is a foundational characteristic of degarelix and its analogues.

Studies on degarelix have shown it to be stable when incubated in human plasma. researchgate.net While specific data on the proteolytic degradation of [4Aph(CO-NH-OH)5]degarelix in serum and tissue extracts is not yet widely published, the stability of the parent molecule suggests a similar resilience. The modifications at position 5 are not expected to create new cleavage sites for common proteases. In fact, such modifications can sometimes further shield the peptide backbone from enzymatic attack. mdpi.com The degradation of GnRH and its analogues is a known physiological process, with proteolysis occurring within minutes for the natural hormone. byjus.com The engineered resistance of degarelix and its derivatives is a key aspect of their therapeutic design.

Stability of the Hydroxamate Bond under Physiological Conditions

The introduction of a hydroxamate group (-CO-NH-OH) is a key feature of this compound. Hydroxamic acids are known to be relatively stable, but their stability can be influenced by the surrounding chemical environment. unl.pt The stability of the hydroxamate bond under physiological pH and temperature is crucial for the molecule to exert its intended effect.

While hydroxamates can be susceptible to hydrolysis, their stability can be significantly enhanced by structural modifications. unl.pt In the context of a complex peptide like this compound, the steric hindrance and electronic effects of the surrounding amino acid residues likely contribute to the stability of the hydroxamate moiety. Research on other hydroxamic acid-containing compounds has shown that their stability in plasma is dependent on the activity of esterases, which can vary between species. researchgate.net Thioamide modifications, a different type of backbone alteration, have been shown to confer remarkable stability to macrocyclic peptides in human serum. researchgate.net While not a thioamide, the hydroxamate modification in this degarelix analogue is a strategic chemical choice intended to balance biological activity with metabolic stability.

Biotransformation Pathways of this compound

Understanding how a drug is metabolized is fundamental to predicting its efficacy and potential interactions with other medications. For this compound, its biotransformation is expected to follow pathways similar to its parent compound, degarelix, with some potential variations due to the hydroxamate modification.

Identification of Potential Metabolites and Degradation Products in vitro

In vitro studies are crucial for identifying the initial steps of a drug's metabolism. For degarelix, in vitro studies have shown that it undergoes peptidic degradation. europa.eu When incubated with fresh human hepatocytes, degarelix is rapidly degraded, with one of the primary metabolites being a truncated nonapeptide. nih.gov This same metabolite has also been detected at low concentrations in plasma. nih.gov

For this compound, it is plausible that similar N-terminal truncated peptides would be among the primary degradation products. The hydroxamate modification at position 5 could potentially influence the rate and pattern of this degradation. The major metabolites of degarelix identified in animal studies include N-terminal tetrapeptides, pentapeptides, and heptapeptides, which are found in bile and feces. researchgate.net It is reasonable to hypothesize that this compound would produce a similar profile of truncated peptides, although the specific fragments and their relative abundance may differ.

Potential Metabolite Type Likely Formation Pathway Reference
Truncated NonapeptidePeptidase activity in the liver nih.gov
N-terminal TetrapeptidesPeptidic degradation researchgate.net
N-terminal PentapeptidesPeptidic degradation researchgate.net
N-terminal HeptapeptidesPeptidic degradation researchgate.net

Role of Specific Enzyme Systems in Peptide Metabolism (e.g., cytochrome P450 independence)

A significant advantage of many peptide-based drugs, including degarelix, is their metabolism independent of the cytochrome P450 (CYP450) enzyme system. europa.eueuropa.eu The CYP450 system is a major pathway for the metabolism of a wide variety of drugs, and interactions at this level are a common source of drug-drug interactions. mdpi.comnih.govnih.gov

In vitro studies have definitively shown that degarelix is not a substrate for the human CYP450 system. europa.eueuropa.eu It also does not induce or inhibit major CYP450 isoenzymes to any significant extent. europa.eu This characteristic significantly reduces the risk of clinically relevant pharmacokinetic drug-drug interactions. nih.gov Given that the hydroxamate modification in this compound is a localized change to the peptide structure, it is highly unlikely to alter this fundamental metabolic property. Therefore, this compound is also expected to be independent of the CYP450 metabolic pathway.

Influence of Hydroxamate Modification on Peptide Distribution Mechanisms

The distribution of a drug throughout the body is influenced by its physicochemical properties, such as size, charge, and lipophilicity. The hydroxamate modification in this compound has the potential to alter these properties and, consequently, its distribution profile compared to the parent compound.

Furthermore, modifications to peptides can influence their hydrophobicity, which in turn affects their interaction with cell membranes and distribution into different tissues. mdpi.com While specific data on the tissue distribution of this compound is not available, the hydroxamate modification could potentially modulate its hydrophilic/lipophilic balance, possibly leading to altered tissue penetration or retention times compared to degarelix.

Molecular Factors Affecting Systemic Exposure and Tissue Distribution of this compound

The systemic exposure and tissue distribution of degarelix and its analogues, including this compound, are governed by a combination of molecular properties inherent to the peptide structure and the formulation. These factors collectively influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

The pharmacokinetic behavior of degarelix is significantly influenced by its concentration in the injection solution, which leads to the formation of a subcutaneous depot. nih.gov This depot formation results in a slow release of the drug into systemic circulation, making absorption the rate-limiting step in its pharmacokinetics, a phenomenon known as "flip-flop" kinetics. mdpi.com The bioavailability of degarelix is inversely proportional to the dose concentration, with estimates around 40% for a 40 mg/mL concentration. mdpi.com

Once in circulation, degarelix exhibits high plasma protein binding, estimated to be approximately 90%. europa.eu It binds to both albumin (76.3%) and α1-acid glycoprotein (B1211001) (78.2%). tga.gov.au The distribution volume of degarelix is about 1 L/kg, suggesting it distributes throughout the total body water. ferring.ca Tissue distribution studies in animal models have shown the highest concentrations of degarelix in organs related to excretion, such as the liver, bile, intestines, and kidneys, as well as in organs with specific luteinizing hormone-releasing hormone (LHRH) receptors like the pituitary gland. ferring.ca

The biotransformation of degarelix occurs primarily through peptidic degradation during its passage through the hepato-biliary system. europa.eu It is mainly excreted as peptide fragments in the feces (70-80%) and to a lesser extent in the urine (20-30%). wikipedia.org Studies in rats, dogs, and monkeys have shown that intact degarelix is the main component in plasma and urine, while truncated peptide metabolites are found in bile and feces. researchgate.net The major metabolites identified are the N-terminal tetrapeptide, pentapeptide, and heptapeptide. researchgate.net Systemic exposure to these metabolic products appears to be low. researchgate.net It is noteworthy that degarelix is not a substrate for the human CYP450 enzyme system. europa.eu Recent research has also pointed to the rapid and irreversible conversion of degarelix to a hydantoin (B18101) isomer in serum, suggesting this could be a potential metabolic pathway in vivo. nih.gov

Modifications to the core degarelix structure, such as the one in this compound, are intended to alter these pharmacokinetic properties. The introduction of a hydroxycarbamoyl group at position 5 of the 4-aminophenylalanine (4Aph) residue is a key structural change. Research on novel degarelix analogues has shown that such substitutions can significantly impact the drug's in vitro potency and in vivo duration of action.

Table 1: In Vitro GnRH Antagonist Potency

Compound IC50 (nM)
This compound (analogue 7) >500
Acyline 0.69
Degarelix 0.58

Data from a reporter gene assay measuring antagonism of GnRH-induced response. nih.gov

The in vitro data indicates that this compound has a significantly lower potency for inhibiting the GnRH receptor compared to both degarelix and acyline. nih.gov This suggests that the hydroxycarbamoyl modification at position 5 is detrimental to receptor binding affinity.

Table 2: In Vivo Duration of Action in Castrated Male Rats

Compound Duration of Action
This compound (analogue 7) Shorter-acting than acyline
Acyline -
Degarelix Long-acting

Based on the inhibition of luteinizing hormone release. nih.gov

Table 3: General Pharmacokinetic Parameters of Degarelix

Parameter Value
Bioavailability ~40% (at 40 mg/mL) mdpi.com
Plasma Protein Binding ~90% europa.eu
Volume of Distribution ~1 L/kg ferring.ca
Primary Metabolism Peptidic degradation europa.eu
Primary Excretion Route Feces (70-80%) wikipedia.org
Terminal Half-life 23-61 days (variable) nih.gov

Advanced Computational and Biophysical Characterization of 4aph Co Nh Oh 5 Degarelix

Molecular Docking Studies with GnRH Receptor and Metalloenzyme Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uit.no For [4Aph(CO-NH-OH)5]degarelix, docking studies are critical for evaluating its binding affinity and mode of interaction with its primary target, the GnRH receptor (GnRH-R), and potential off-targets like zinc-containing metalloenzymes. oup.comresearchgate.net

GnRH Receptor: As a derivative of degarelix (B1662521), this compound is expected to bind to the same orthosteric site on the human GnRH receptor, a class A G-protein coupled receptor (GPCR). uit.nonih.gov Docking simulations predict that the decapeptide backbone adopts a characteristic U-shape conformation, allowing it to engage with multiple subpockets within the receptor's transmembrane domain. The N-terminal and C-terminal residues are positioned to make crucial interactions that stabilize the antagonist in the binding pocket, preventing the conformational changes required for receptor activation. oup.com

Metalloenzyme Targets: The hydroxamate group is a well-known zinc-binding group, a key functional moiety in many metalloenzyme inhibitors (e.g., matrix metalloproteinase inhibitors). researchgate.net Docking this degarelix derivative into the active sites of various metalloenzymes would be crucial to assess potential off-target binding. In such a scenario, the hydroxamate group would be predicted to coordinate with the catalytic zinc ion in a bidentate fashion, with the carbonyl and hydroxyl oxygens displacing water molecules from the metal's coordination sphere. researchgate.net

Table 1: Predicted Interaction Fingerprint for this compound with the Human GnRH Receptor This table presents hypothetical data based on known interactions of GnRH antagonists and the chemical properties of the hydroxamate moiety.

Residue PositionInteracting Receptor Residue (Hypothetical)Interaction TypePredicted Role in Binding
Ac-D-2Nal¹Trp2.60, Tyr5.38Hydrophobic (π-π stacking)Anchoring N-terminus
D-4Cpa²Asn7.49Hydrogen BondStabilization
D-3Pal³Gln2.53Hydrogen BondOrientation
Ser⁴Asp7.32Hydrogen BondCore stabilization
4Aph(CO-NH-OH)⁵ Lys3.29, Ser5.42 Hydrogen Bond, Ionic Enhanced affinity/selectivity
D-4Aph(Cbm)⁶Asn2.50Hydrogen BondTurn formation
Leu⁷Ile6.55, Val6.58HydrophobicCore stabilization
ILys⁸Glu5.35Salt BridgeC-terminal anchoring
Pro⁹-van der WaalsInduces β-turn
D-Ala¹⁰-NH₂Asn2.50Hydrogen BondC-terminal capping

Molecular Dynamics Simulations to Elucidate Conformational Flexibility and Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.net For a flexible peptide like this compound, MD simulations are invaluable for assessing conformational flexibility and the stability of key interactions. acs.org

Simulations of the peptide both free in solution and bound to the GnRH receptor would be performed. In solution, MD can reveal the intrinsic flexibility of the peptide and identify dominant conformational families. When bound to the receptor, simulations can assess the stability of the docked pose. mdpi.com Key analyses would include monitoring the root-mean-square deviation (RMSD) of the peptide backbone to evaluate stability, calculating root-mean-square fluctuations (RMSF) to identify flexible regions, and analyzing hydrogen bond occupancy to quantify the persistence of critical interactions. acs.org It is expected that the core of the peptide, particularly the region involving the Pro⁹ residue that induces a β-turn, would show lower flexibility, while the N- and C-terminal ends might exhibit higher mobility. nih.govacs.org The simulation would also clarify the dynamic behavior of the hydroxamate group at position 5 and its influence on the local peptide structure and interactions with the receptor.

Table 2: Typical Parameters Analyzed in MD Simulations of Peptide-Receptor Complexes

ParameterDescriptionInsights Gained for this compound
RMSD Root Mean Square DeviationStability of the peptide's backbone in the binding pocket.
RMSF Root Mean Square FluctuationFlexibility of individual amino acid residues.
Hydrogen Bond Analysis Occupancy and lifetime of H-bondsStrength and stability of specific ligand-receptor interactions.
Interaction Energy van der Waals & Electrostatic energiesContribution of different residues to the total binding energy.
Conformational Clustering Grouping similar structuresIdentification of dominant binding conformations.
Solvent Accessible Surface Area (SASA) Measurement of the exposed surfaceChanges in ligand/receptor exposure to solvent upon binding.

Quantum Chemical Calculations of the Hydroxamate Moiety and Its Coordination Properties

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of electronic structure, allowing for the precise characterization of molecular properties. rsc.orgmdpi.com For this compound, QC calculations would focus on the hydroxamate moiety (-CO-NH-OH) to elucidate its intrinsic chemical properties, which are fundamental to its function as a metal-chelating group.

Calculations can determine the optimized geometry, partial atomic charges, and frontier molecular orbitals (HOMO/LUMO) of the hydroxamate group. rsc.org This information is crucial for understanding its reactivity. Furthermore, QC methods can accurately predict the pKa value of the hydroxyl proton, which determines the ionization state of the group at physiological pH. The deprotonated form (hydroximate) is typically the active species in metal chelation. researchgate.net Most importantly, these calculations can model the coordination of the hydroxamate group with metal ions like Zn²⁺, predicting the geometry of the resulting complex, the coordination bond lengths, and the binding energy. mdpi.comacs.org This provides a fundamental understanding of its potential for interaction with metalloenzymes.

Table 3: Hypothetical Quantum Chemical Properties of the Phenyl-Hydroxamate Side Chain This table presents illustrative data that would be obtained from DFT calculations.

PropertyCalculated Value (Hypothetical)Significance
pKa (Hydroxyl Proton) 8.9Predicts the fraction of deprotonated (active) form at pH 7.4.
Mulliken Charge on O(carbonyl) -0.55 eIndicates high potential for hydrogen bonding and metal coordination.
Mulliken Charge on O(hydroxyl) -0.62 eIndicates high potential for hydrogen bonding and metal coordination.
HOMO-LUMO Gap 5.2 eVRelates to chemical reactivity and electronic stability.
Zn²⁺ Coordination Energy -360 kcal/molQuantifies the strength of the interaction with a zinc ion.
Zn-O Bond Lengths ~2.05 ÅDefines the geometry of the metal-ligand complex.

In Silico Approaches for Predicting Pharmacokinetic Behavior of Modified Peptides

The pharmacokinetic (PK) profile of a peptide therapeutic—governing its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its clinical success. nih.gov In silico models are increasingly used to predict the ADME properties of modified peptides, offering a rapid and cost-effective way to assess the viability of new analogs. cambridge.orgpepdd.com

For this compound, replacing the hydroorotyl group with a hydroxamate is expected to alter its physicochemical properties and, consequently, its PK behavior compared to the parent drug. nih.gov In silico models, often based on Quantitative Structure-Property Relationships (QSPR), can predict key parameters. For instance, the introduction of the polar hydroxamate group would likely decrease lipophilicity (logP) and increase the topological polar surface area (tPSA), which could affect membrane permeability and oral bioavailability. frontiersin.orgresearchgate.net Peptide stability against enzymatic degradation in plasma and tissues can also be modeled. The hydroxamate modification might alter susceptibility to peptidases near position 5. Other important parameters like plasma protein binding, clearance, and half-life can also be estimated using predictive models trained on data from other modified peptides. pepdd.com These predictions are crucial for guiding further development and anticipating the in vivo performance of the new analog.

Table 4: Illustrative In Silico Prediction of Pharmacokinetic Parameters This table provides a hypothetical comparison based on the structural differences between degarelix and its hydroxamate derivative.

ParameterDegarelix (Reference)This compound (Predicted)Implication of Change
Molecular Weight (Da) 1632.31551.2Lower molecular weight.
xlogP (Lipophilicity) ~4.9~4.1Decreased lipophilicity, may reduce cell permeability.
Topological Polar Surface Area (Ų) ~430~455Increased polarity, may reduce passive diffusion.
Predicted Plasma Half-life Long (~53 days)Potentially shorterAltered stability/clearance due to modification.
Plasma Protein Binding (%) HighModerately HighChange in unbound fraction may affect efficacy and clearance.
Predicted GI Absorption Very LowVery LowPeptides generally have poor oral absorption.

Future Research Directions and Methodological Advancements for 4aph Co Nh Oh 5 Degarelix Research

Development of Novel Peptide Synthesis Strategies for Complex Modified Peptides

The synthesis of complex peptides like degarelix (B1662521) and its analogue, [4Aph(CO-NH-OH)5]degarelix, which feature multiple non-canonical amino acids and modifications, presents significant challenges to traditional synthesis methodologies. nih.gov Future research will necessitate the development of more efficient and versatile synthetic strategies.

Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) Innovations:

While solid-phase peptide synthesis (SPPS) has been the cornerstone of peptide production, its application to complex sequences can be hampered by issues like steric hindrance and aggregation. google.com Innovations in both SPPS and liquid-phase peptide synthesis (LPPS) are crucial. Convergent LPPS strategies, which involve the synthesis of smaller peptide fragments that are then coupled together, offer a promising alternative for the large-scale production of peptides like degarelix. sci-hub.sesemanticscholar.org This approach allows for the purification of intermediates, potentially leading to a higher purity final product. semanticscholar.org

Further advancements in SPPS are also being explored. The development of novel resins, linkers, and coupling reagents is continuously improving the efficiency and yield of complex peptide synthesis. numberanalytics.com For instance, the use of specialized protecting groups that can be removed under mild conditions is critical for preserving the integrity of sensitive modifications, such as the hydroxamate moiety in this compound. google.com

Overcoming Synthetic Hurdles:

The synthesis of degarelix analogues often involves the incorporation of bulky and unusual amino acids, which can slow down reaction times and increase the likelihood of impurities. google.com Methodologies that can efficiently couple these sterically hindered residues are of high interest. The isostearyl-mixed anhydride (B1165640) coupling method is one such example that has shown promise in synthesizing peptides containing N-methyl amino acids. sci-hub.se Additionally, strategies to prevent racemization during fragment coupling, a significant issue in liquid-phase synthesis, are essential for producing enantiomerically pure peptides. google.com

Synthesis StrategyAdvantagesChallengesFuture Directions
Solid-Phase Peptide Synthesis (SPPS) Automation, speedAggregation, steric hindrance, reagent excess google.comNovel resins, linkers, and coupling reagents; improved monitoring techniques. numberanalytics.com
Liquid-Phase Peptide Synthesis (LPPS) Scalability, intermediate purification semanticscholar.orgRacemization, solubility issuesConvergent fragment strategies, novel protecting groups. sci-hub.sesemanticscholar.org
Native Chemical Ligation (NCL) Ligation of unprotected fragments, synthesis of large peptides numberanalytics.comRequires N-terminal cysteineBroader applicability to different amino acid sequences. semanticscholar.org
Click Chemistry High efficiency, modularity numberanalytics.comIntroduction of non-native triazole linkageDevelopment of bio-orthogonal reactions that mimic native peptide bonds.

Advancements in Analytical Methodologies for Characterizing Peptide-Hydroxamate Complexes

The detailed characterization of peptide-hydroxamate complexes like this compound is crucial for understanding their structure-activity relationships. Future research will rely on the continued advancement of analytical techniques to probe the intricate details of these molecules and their interactions with biological targets.

High-Resolution Mass Spectrometry (HRMS) and Chromatography:

Techniques such as high-resolution mass spectrometry (HRMS) and reverse-phase high-performance liquid chromatography (RP-HPLC) are fundamental for confirming the identity and purity of synthesized peptides. sci-hub.senih.gov Future developments will likely focus on improving the sensitivity and resolution of these methods to detect and quantify even minor impurities and degradation products. researchgate.net The use of liquid chromatography-mass spectrometry (LC-MS) is invaluable for analyzing metabolite profiles and understanding the in vivo fate of these complex peptides. researchgate.net

Spectroscopic and Structural Biology Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. researchgate.net For peptide-hydroxamate complexes, NMR can be used to study the coordination of the hydroxamate moiety to metal ions. Advanced techniques like cryogenic electron microscopy (cryo-EM) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are emerging as powerful tools for determining the high-resolution structures of peptides and their complexes in a near-native state. numberanalytics.com

Characterizing Metal Ion Interactions:

The hydroxamate group is a known metal-binding motif, and its interaction with metal ions is central to the biological activity of many hydroxamic acid-containing compounds. acs.orgmdpi.com A variety of analytical techniques are employed to characterize these interactions. Potentiometric titrations, UV-Vis spectroscopy, and NMR are used to determine the stability and coordination chemistry of metal complexes in solution. researchgate.netmdpi.comunideb.hu X-ray crystallography can provide atomic-level detail of the binding mode of hydroxamate-containing inhibitors to their metalloenzyme targets. nih.govnih.gov

Analytical TechniqueInformation ProvidedFuture Advancements
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation, sequence verification, impurity profiling sci-hub.senih.govIncreased sensitivity and resolution for trace analysis.
Reverse-Phase HPLC (RP-HPLC) Purity assessment, separation of isomers nih.govDevelopment of new stationary phases for improved separation of complex peptides.
Nuclear Magnetic Resonance (NMR) 3D structure, dynamics, metal coordination researchgate.netHigher field magnets, advanced pulse sequences for larger complexes.
X-ray Crystallography High-resolution 3D structure of peptide-target complexes nih.govnih.govImproved methods for crystallizing challenging peptide complexes.
Cryogenic Electron Microscopy (cryo-EM) Near-native structures of large peptide complexes numberanalytics.comApplication to smaller peptide systems.
Hydrogen-Deuterium Exchange MS (HDX-MS) Peptide dynamics, conformational changes, and interactions numberanalytics.comHigher spatial and temporal resolution.

Exploration of the Hydroxamate Motif in Other Therapeutic Peptide Scaffolds for Metalloenzyme Inhibition

The hydroxamic acid moiety is a well-established zinc-binding group (ZBG) and has been incorporated into a wide range of small molecule inhibitors targeting metalloenzymes. acs.orgmdpi.com The inclusion of a hydroxamate group in a peptide scaffold, as seen in this compound, opens up new possibilities for creating highly potent and selective metalloenzyme inhibitors.

Targeting a Broad Range of Metalloenzymes:

Metalloenzymes play crucial roles in numerous physiological and pathological processes, making them attractive drug targets. nih.gov The hydroxamate motif has been successfully used to inhibit various metalloenzymes, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and angiotensin-converting enzyme (ACE). nih.govmdpi.comnih.gov Future research could explore the incorporation of the hydroxamate functionality into other peptide backbones designed to target a wider array of metalloenzymes implicated in diseases such as cancer, inflammation, and cardiovascular disorders. acs.orgnih.gov

Peptide Scaffolds for Enhanced Selectivity:

One of the major challenges in designing metalloenzyme inhibitors is achieving selectivity for the target enzyme over other related metalloenzymes to minimize off-target effects. mdpi.comnih.gov Peptide scaffolds offer a significant advantage in this regard. By mimicking the natural peptide substrates of these enzymes, peptide-based inhibitors can achieve high affinity and selectivity. The combination of a potent zinc-binding group like hydroxamate with a highly specific peptide sequence could lead to the development of superior metalloenzyme inhibitors. nih.gov

Overcoming the "Silver Bullet" Mentality:

While the hydroxamic acid has been a dominant scaffold in metalloenzyme inhibitor design, there is a growing recognition of the need to explore other metal-binding groups to overcome potential liabilities associated with hydroxamates and to expand the chemical space for drug discovery. nih.govacs.org However, the proven efficacy of the hydroxamate motif ensures that it will remain a key component in the design of novel peptide-based inhibitors. acs.orgnih.gov

This compound as a Research Tool for Probing GnRH Receptor Biology and Metalloprotease Functions

Beyond its therapeutic potential, this compound and related analogues can serve as valuable research tools for elucidating the complex biology of the GnRH receptor and the functions of various metalloproteases.

Investigating GnRH Receptor Interactions:

Degarelix binds to GnRH receptors in the pituitary gland, blocking the downstream signaling cascade that leads to testosterone (B1683101) production. researchgate.netnih.gov Modified analogues like this compound can be used to probe the specific molecular interactions between the peptide and the receptor. By systematically altering the structure of the peptide and observing the effects on receptor binding and signaling, researchers can gain a deeper understanding of the receptor's structure and mechanism of action.

Probing Metalloprotease Activity:

The hydroxamate moiety in this compound makes it a potential inhibitor of metalloproteases. This property can be exploited to use the compound as a research tool to investigate the roles of specific metalloproteases in various biological processes. For example, it could be used to study the involvement of certain MMPs in cancer progression or the role of other metalloproteases in inflammatory diseases.

Development of Probes and Diagnostics:

The peptide scaffold of this compound can be further modified to create probes for imaging and diagnostic applications. For instance, the attachment of a fluorescent dye or a radionuclide could allow for the visualization of GnRH receptor expression or metalloprotease activity in cells and tissues. google.com This could have significant implications for cancer diagnosis and for monitoring the response to therapy.

Theoretical Frameworks for Designing Peptides with Tailored Biological Profiles via Non-Canonical Amino Acid Modifications

The incorporation of non-canonical amino acids (ncAAs) into peptides, a key feature of degarelix, is a powerful strategy for enhancing their therapeutic properties, including stability, potency, and bioavailability. nih.govnih.gov The development of theoretical and computational frameworks is essential for rationally designing peptides with desired biological profiles.

Computational Peptide Design:

Computational methods, such as molecular modeling and machine learning, are becoming increasingly important in peptide drug discovery. nih.govacs.org These approaches can be used to predict the structural and functional consequences of incorporating ncAAs into a peptide sequence. nih.gov For example, molecular dynamics simulations can provide insights into how ncAAs affect the conformational flexibility and binding affinity of a peptide. acs.org

Generative AI for Peptide Design:

Generative artificial intelligence (AI) models are emerging as powerful tools for exploring the vast chemical space of peptides. rsc.org These models can learn the principles of peptide structure and function from existing data and then generate novel peptide sequences with desired properties. By incorporating ncAAs into their training data, these generative models can propose new peptide designs that go beyond the limitations of the 20 canonical amino acids. rsc.org

Expanding the Genetic Code:

A futuristic approach to peptide design involves the expansion of the genetic code to allow for the ribosomal incorporation of ncAAs into proteins. acs.org This would enable the in vivo synthesis of peptides and proteins with novel functionalities. While still in its early stages, this technology holds immense promise for creating a new generation of therapeutic peptides with precisely tailored biological profiles. acs.org

Theoretical ApproachApplication in Peptide DesignFuture Potential
Molecular Modeling Predicting peptide structure, dynamics, and binding affinity. acs.orgMore accurate force fields for ncAAs, integration with experimental data.
Machine Learning Predicting peptide properties, sequence optimization. nih.govacs.orgTraining on larger and more diverse datasets, development of more interpretable models.
Generative AI De novo design of novel peptide sequences with desired properties. rsc.orgGeneration of peptides with complex topologies and multiple ncAAs.
Genetic Code Expansion Ribosomal synthesis of peptides containing ncAAs. acs.orgCreation of synthetic life forms with expanded chemical capabilities.

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compoundA derivative of degarelix with a hydroxamate modification at the 5th position.
DegarelixAc-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(L-Hor)-D-4Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2 nih.govresearchgate.net
AcylineAc-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Ac)-D-4Aph(Ac)-Leu-ILys-Pro-D-Ala-NH2 nih.gov
Azaline BAc-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Atz)-D-4Aph(Atz)-Leu-ILys-Pro-D-Ala-NH2 nih.gov
4Aph(l-Hor)4-amino-L-phenylalanine with an L-hydroorotyl group nih.gov
d-4Aph(Cbm)4-amino-D-phenylalanine with a carbamoyl (B1232498) group nih.gov
SPPSSolid-Phase Peptide Synthesis nih.gov
LPPSLiquid-Phase Peptide Synthesis sci-hub.se
NCLNative Chemical Ligation numberanalytics.com
HRMSHigh-Resolution Mass Spectrometry nih.gov
RP-HPLCReverse-Phase High-Performance Liquid Chromatography nih.gov
NMRNuclear Magnetic Resonance researchgate.net
cryo-EMCryogenic Electron Microscopy numberanalytics.com
HDX-MSHydrogen-Deuterium Exchange Mass Spectrometry numberanalytics.com
ZBGZinc-Binding Group mdpi.com
MMPsMatrix Metalloproteinases nih.gov
HDACsHistone Deacetylases nih.gov
ACEAngiotensin-Converting Enzyme nih.gov
GnRHGonadotropin-Releasing Hormone
ncAANon-Canonical Amino Acid nih.gov
AIArtificial Intelligence

Q & A

Q. What distinguishes the mechanism of action of degarelix from traditional LHRH agonists in prostate cancer treatment, and how should this influence experimental design?

Degarelix acts as a GnRH receptor antagonist, directly blocking receptor signaling without the initial testosterone surge seen with LHRH agonists (e.g., leuprolide) . This mechanistic difference necessitates distinct experimental controls in preclinical models. For example, studies comparing degarelix to LHRH agonists should include short-term (1–2 weeks) and long-term (>3 months) testosterone measurement intervals to capture both immediate suppression and sustained effects . Researchers must also account for the absence of flare-up symptoms in degarelix-treated cohorts, which may reduce confounding variables in survival or metastasis endpoints .

Q. What standardized protocols exist for assessing degarelix’s impact on cardiac repolarization in preclinical and clinical studies?

Electrocardiogram (ECG) monitoring under controlled conditions is critical. A supratherapeutic dose study in healthy men demonstrated no QT interval prolongation, validating degarelix’s cardiac safety profile at clinically relevant concentrations . Researchers should replicate this design by administering degarelix at 240 mg (human equivalent dose) and measuring QT intervals via Fridericia’s correction formula (QTcF) at baseline, 1, 3, 6, and 24 hours post-dose. Inclusion of a positive control (e.g., moxifloxacin) ensures assay validity .

Q. How should researchers address variability in testosterone suppression efficacy across degarelix dosing regimens?

Dose-response studies indicate that degarelix’s efficacy depends on maintaining serum concentrations above 1 ng/mL . Methodologically, pharmacokinetic/pharmacodynamic (PK/PD) modeling using non-linear mixed-effects approaches (e.g., Monolix) can optimize dosing schedules. For in vivo models, subcutaneous administration in rodents requires adjusted dosing (e.g., 1.5 mg/kg weekly) to mimic human exposure .

Advanced Research Questions

Q. How can contradictory findings on degarelix’s cardiovascular risk profile be reconciled in meta-analyses?

Pooled analyses of phase II/III trials reported a 40% lower risk of cardiac events with degarelix vs. LHRH agonists , while observational data suggest potential cardiovascular harm . To resolve this, researchers should stratify analyses by baseline cardiovascular risk (e.g., history of myocardial infarction) and adjust for confounders like concomitant androgen deprivation therapy (ADT) duration. Bayesian meta-analytic frameworks can quantify uncertainty from post-hoc analyses . Additionally, real-world data emulation (e.g., using claims databases) should validate RCT findings by applying propensity score matching to balance cohorts .

Q. What methodological challenges arise when designing trials to compare degarelix with next-generation anti-androgens (e.g., enzalutamide)?

Key challenges include:

  • Endpoint selection: Overall survival (OS) may require prolonged follow-up (>5 years), whereas metastasis-free survival (MFS) offers shorter timelines but lacks validation in hormone-sensitive populations .
  • Combination therapy confounders: Trials must standardize adjunct therapies (e.g., radiotherapy) and stratify randomization by disease stage.
  • Biomarker integration: Circulating tumor DNA (ctDNA) dynamics or PSA doubling time should be secondary endpoints to capture early efficacy signals .

Q. What experimental strategies can validate degarelix’s potential oncologic benefits over LHRH agonists in preclinical models?

Preclinical studies should employ castration-resistant prostate cancer (CRPC) xenografts (e.g., LNCaP-AR) treated with degarelix or leuprolide. RNA sequencing can identify differential regulation of androgen receptor (AR) splice variants (e.g., AR-V7). Co-administration with AR inhibitors (e.g., apalutamide) may reveal synergistic effects. For in vitro models, 3D spheroid cultures under hypoxic conditions better replicate tumor microenvironments .

Methodological Guidance for Data Analysis

Q. How should researchers handle missing data in degarelix clinical trial datasets?

Apply multiple imputation (MI) with chained equations, incorporating auxiliary variables (e.g., baseline PSA, comorbidities) to preserve statistical power. Sensitivity analyses using pattern-mixture models can assess robustness to missing-not-at-random (MNAR) assumptions .

Q. What statistical approaches are optimal for analyzing time-to-event data in degarelix studies?

Cox proportional hazards models with time-dependent covariates (e.g., testosterone rebound) are recommended. For competing risks (e.g., non-prostate cancer mortality), Fine-Gray subdistribution hazards models improve accuracy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.